

Amfetaminil as a Prodrug for Amphetamine: A Technical Guide

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Compound of Interest

Compound Name: Amfetaminil

Cat. No.: B1664851

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Abstract: This technical guide provides an in-depth analysis of **amfetaminil**, a stimulant drug that functions as a prodrug for amphetamine. Developed in the 1970s, **amfetaminil** was utilized for conditions such as Attention Deficit Hyperactivity Disorder (ADHD), narcolepsy, and obesity.[1][2] Its clinical use has been largely discontinued due to issues with abuse.[2] This document details the chemical synthesis, metabolic conversion, and the resulting pharmacokinetic and pharmacodynamic profile of its active metabolite, amphetamine. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction

Amfetaminil (N-cyanobenzylamphetamine) is a synthetic derivative of amphetamine.[2] It belongs to a class of compounds known as prodrugs, which are pharmacologically inactive substances that are converted into active drugs through metabolic processes within the body.[1] The primary pharmacological effects of **amfetaminil** are mediated by its rapid and extensive conversion to its principal active metabolite, d-amphetamine.[1] This indirect delivery mechanism can alter the onset and duration of pharmacological effects compared to the direct administration of amphetamine.[1]

Chemical Properties and Synthesis

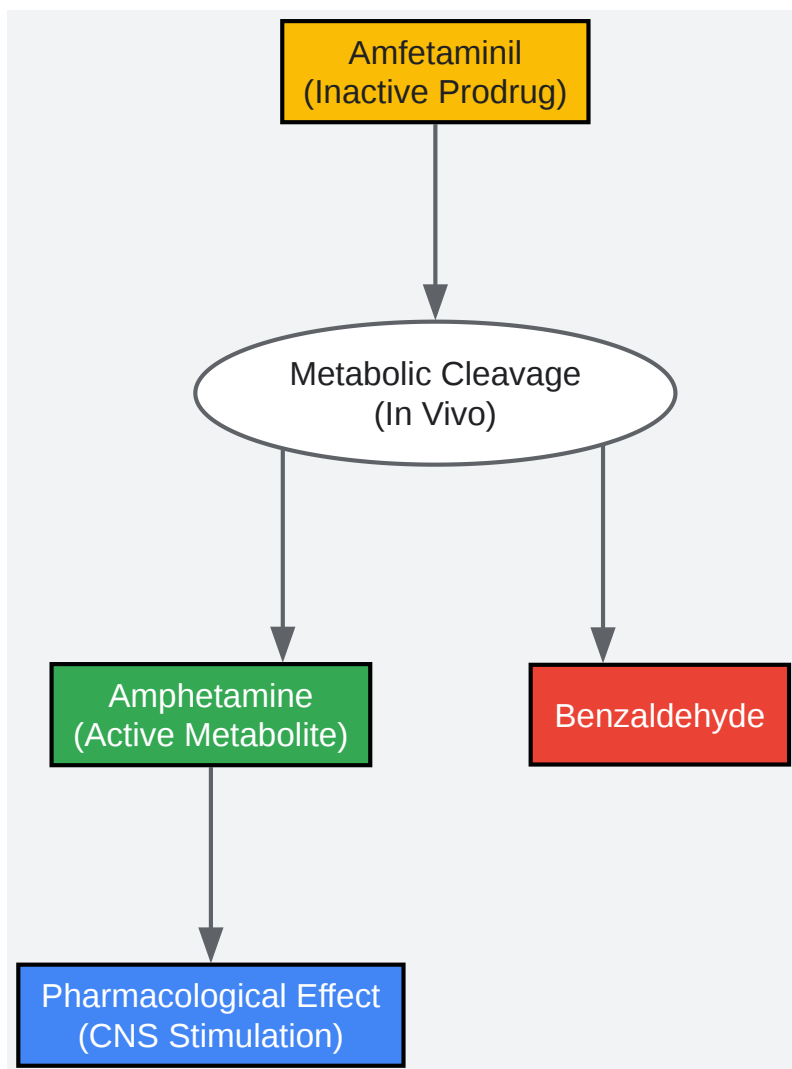
Amfetaminil, or 2-phenyl-2-(1-phenylpropan-2-ylamino)acetonitrile, is a molecule with two stereogenic centers, resulting in four possible stereoisomers.[2]

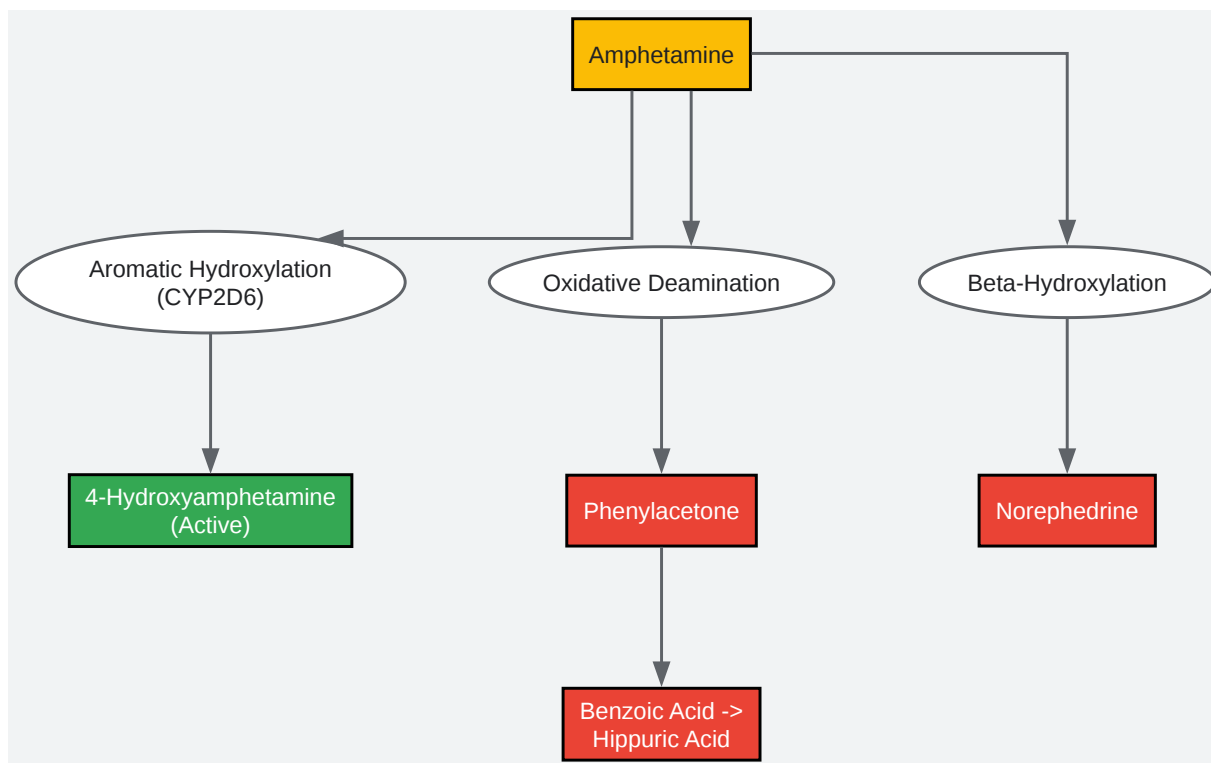
Synthesis Protocol: The synthesis of **amfetaminil** is a two-step process related to the Strecker reaction.^{[1][2]}

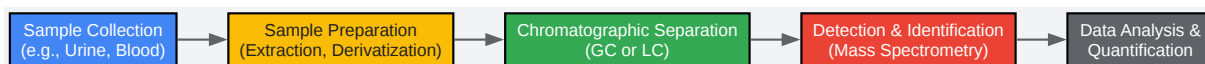
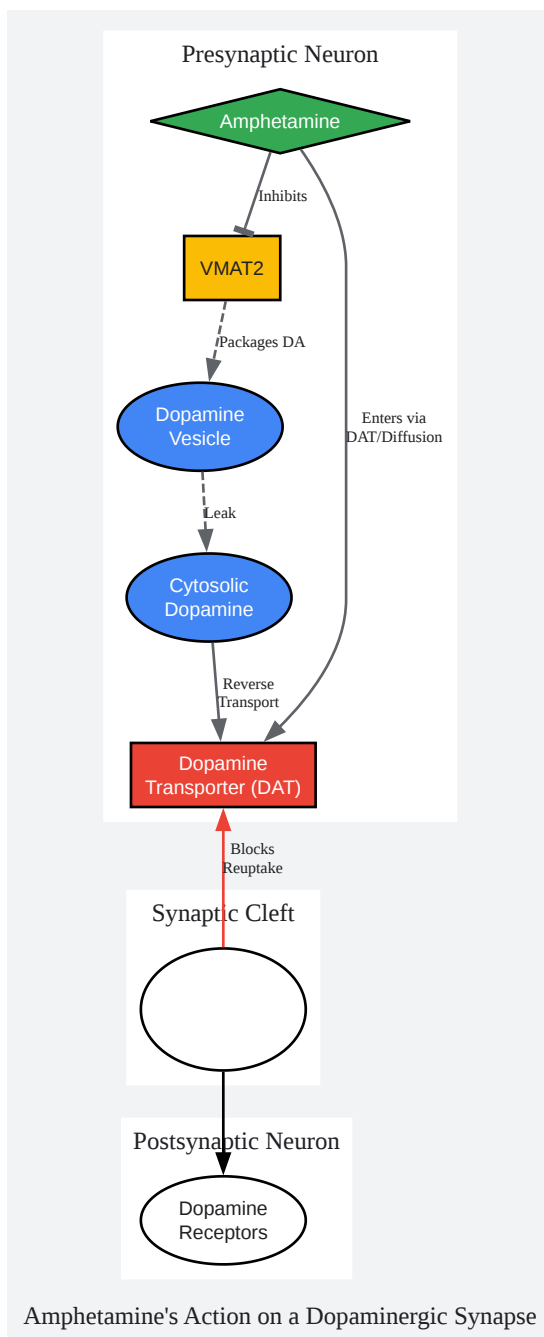
- Step 1: Schiff Base Formation: The process begins with a condensation reaction between amphetamine and benzaldehyde. This reaction forms an imine, specifically benzalamphetamine, through the nucleophilic addition of amphetamine's amine group to the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule.^{[1][2]}
- Step 2: Nucleophilic Cyanide Attack: A cyanide anion (e.g., from sodium or potassium cyanide) performs a nucleophilic attack on the imine formed in the previous step. This results in the formation of **amfetaminil**.^{[1][2]}

Mechanism of Action: The Prodrug Concept

Amfetaminil's identity as a prodrug is central to its function.^[1] Following administration, it undergoes metabolic cleavage in the body to yield its constituent parts: amphetamine, which is the active pharmacological agent, and benzaldehyde.^[1]







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References

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- 2. Amfetaminil - Wikipedia [en.wikipedia.org]
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